t-Boc-aminooxy-PEG6-propargyl
t-Boc-aminooxy-PEG6-propargyl
t-Boc-aminooxy-PEG6-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage. PEG Linkers my be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
2093152-83-9
VCID:
VC0544667
InChI:
InChI=1S/C20H37NO9/c1-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21-19(22)30-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
SMILES:
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCC#C
Molecular Formula:
C20H37NO9
Molecular Weight:
435.51
t-Boc-aminooxy-PEG6-propargyl
CAS No.: 2093152-83-9
Cat. No.: VC0544667
Molecular Formula: C20H37NO9
Molecular Weight: 435.51
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | t-Boc-aminooxy-PEG6-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage. PEG Linkers my be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 2093152-83-9 |
| Molecular Formula | C20H37NO9 |
| Molecular Weight | 435.51 |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
| Standard InChI | InChI=1S/C20H37NO9/c1-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21-19(22)30-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) |
| Standard InChI Key | DQTCIKPJPWPYEY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCC#C |
| Appearance | Solid powder |
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